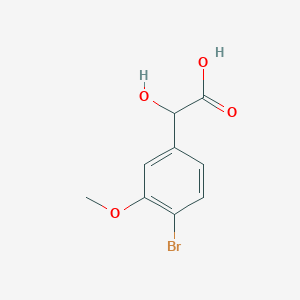
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9BrO4 It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 3-methoxyphenylacetic acid followed by hydrolysis. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methoxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyacetic acid moiety.
2-(4-Bromo-3-methoxyphenyl)acetic acid: Similar but lacks the hydroxy group, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of functional groups it possesses. The presence of both a bromine atom and a hydroxyacetic acid moiety provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H9BrO4 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
IHUNKUIRYRKWJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


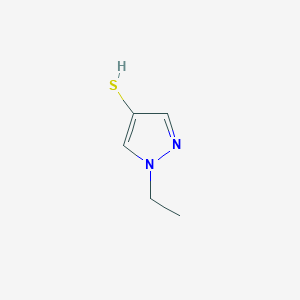

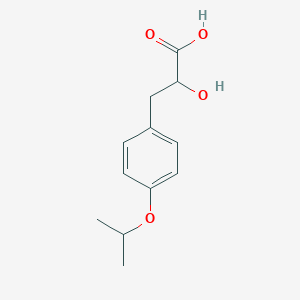
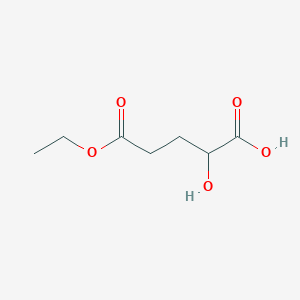
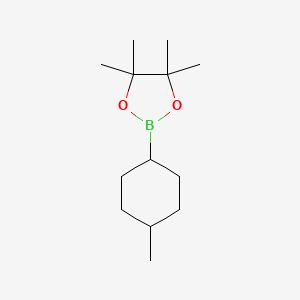
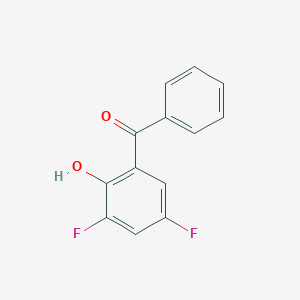
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)
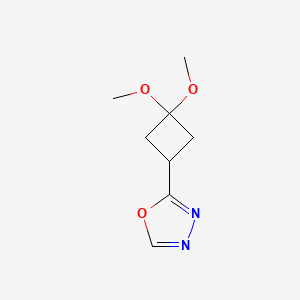
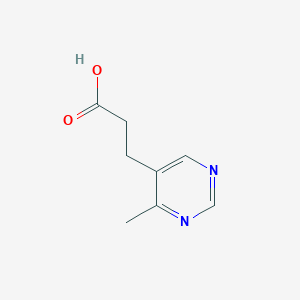
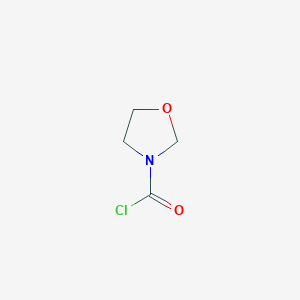

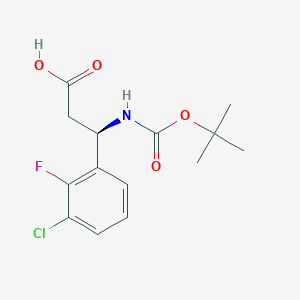
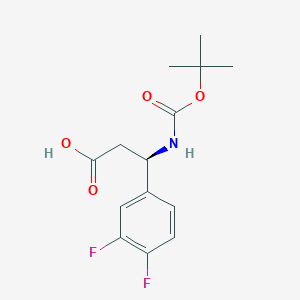
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
